Cas no 64567-03-9 (Naphthalene, 1-iodo-7-(trifluoromethyl)-)

Naphthalene, 1-iodo-7-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Naphthalene, 1-iodo-7-(trifluoromethyl)-
- 8-Iodo-2-(trifluoromethyl)naphthalene
- 64567-03-9
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- Inchi: InChI=1S/C11H6F3I/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H
- InChI Key: YUCIQDWCFQEJAV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 321.94663Da
- Monoisotopic Mass: 321.94663Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 0Ų
Naphthalene, 1-iodo-7-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9458958-1.0g |
1-iodo-7-(trifluoromethyl)naphthalene |
64567-03-9 | 95% | 1.0g |
$0.0 | 2022-12-31 | |
Alichem | A219001346-500mg |
8-Iodo-2-(trifluoromethyl)naphthalene |
64567-03-9 | 98% | 500mg |
$1029.00 | 2023-09-01 | |
Alichem | A219001346-1g |
8-Iodo-2-(trifluoromethyl)naphthalene |
64567-03-9 | 98% | 1g |
$1819.80 | 2023-09-01 |
Naphthalene, 1-iodo-7-(trifluoromethyl)- Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. Book reviews
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Additional information on Naphthalene, 1-iodo-7-(trifluoromethyl)-
1-Iodo-7-(Trifluoromethyl)Naphthalene: A Comprehensive Overview
The compound with CAS No. 64567-03-9, commonly referred to as 1-Iodo-7-(Trifluoromethyl)Naphthalene, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines the aromatic naphthalene framework with an iodine atom at the 1-position and a trifluoromethyl group at the 7-position. The combination of these substituents imparts distinctive electronic and physical properties to the molecule, making it a valuable compound for various applications.
1-Iodo-7-(Trifluoromethyl)Naphthalene belongs to the broader class of iodoarenes, which are aromatic compounds containing an iodine atom as a substituent. The presence of the trifluoromethyl group further enhances the compound's reactivity and stability due to its electron-withdrawing nature. This makes it an ideal candidate for use in advanced chemical reactions, such as nucleophilic aromatic substitution and cross-coupling reactions. Recent studies have highlighted its potential in the synthesis of novel materials for optoelectronic devices, where its unique electronic properties play a pivotal role.
The synthesis of 1-Iodo-7-(Trifluoromethyl)Naphthalene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the iodination of a naphthalene derivative followed by subsequent fluorination to introduce the trifluoromethyl group. Researchers have explored various catalysts and reaction conditions to optimize yield and purity, with recent advancements leveraging transition metal catalysts to achieve higher efficiency. These developments underscore the importance of this compound in both academic research and industrial applications.
In terms of physical properties, 1-Iodo-7-(Trifluoromethyl)Naphthalene exhibits a high melting point due to its rigid aromatic structure and strong intermolecular forces. Its solubility in common organic solvents is moderate, making it suitable for use in solution-based reactions. The compound's UV-vis absorption spectrum reveals strong absorption bands in the visible region, indicating its potential application in light-harvesting materials. Additionally, its fluorescence properties have been studied extensively, with findings suggesting its utility in sensing applications.
Recent research has focused on the application of 1-Iodo-7-(Trifluoromethyl)Naphthalene in the development of advanced materials, particularly in the field of organic electronics. Its ability to act as a building block for constructing larger molecular frameworks has led to its use in the synthesis of novel semiconducting materials. For instance, studies have demonstrated that this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical stability.
Moreover, 1-Iodo-7-(Trifluoromethyl)Naphthalene has shown promise in medicinal chemistry due to its potential as a lead compound for drug discovery. Its unique structure allows for interactions with specific biological targets, making it a valuable tool in designing new therapeutic agents. Ongoing research is exploring its role in inhibiting key enzymes involved in various disease pathways, highlighting its potential impact on future drug development.
In conclusion, 1-Iodo-7-(Trifluoromethyl)Naphthalene (CAS No. 64567-03-9) is a versatile compound with a wide range of applications across multiple disciplines. Its distinctive chemical structure and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies and material science continue to unfold, this compound is poised to play an increasingly significant role in shaping innovative solutions across various fields.
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